Methylaminoazobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74936-84-8 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI Key |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Methylaminoazobenzene and Its Derivatives
Advanced Synthetic Methodologies for Methylaminoazobenzene
The traditional synthesis of this compound typically involves the diazotization of an aniline (B41778) derivative followed by an azo coupling reaction with an appropriate aromatic partner. However, modern organic synthesis has introduced more sophisticated and efficient methods. These advanced methodologies aim to improve yield, reduce environmental impact, and allow for the creation of more complex structures. polytechnique.eduunibo.it
One such advanced approach is the Mills reaction , which involves the condensation of a nitroso compound with an aniline derivative. mdpi.com This method can be advantageous in certain contexts, offering an alternative pathway to the classic diazonium coupling. Another significant advancement is the development of domino reactions , which allow for the construction of complex molecules in a single pot through a cascade of reactions. rsc.org For instance, a four-step domino reaction has been developed for the synthesis of functionalized ortho-fluoroanilines, which are valuable precursors for fluorinated azo dyes. rsc.org This particular domino process is noted for being metal-free, atom- and cost-efficient, and environmentally friendly, with yields of up to 80%. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck-Suzuki cascade, have been employed to create complex azobenzene (B91143) structures. mdpi.com While not a direct synthesis of the parent this compound, these methods highlight the modern synthetic chemist's toolkit for accessing a wide array of substituted azobenzene derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of this compound Derivatives with Tailored Structural Features
The functional properties of this compound can be precisely tuned by introducing specific substituents onto its aromatic rings. This has led to the synthesis of a diverse range of derivatives with tailored structural features for specific applications.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound, fluorination can influence factors such as the electronic properties of the azo chromophore and the stability of its geometric isomers.
A notable example is the synthesis of 3,5-difluoro-4-N-methylaminoazobenzene . researchgate.netacs.org This compound and related fluorinated azo dyes have been synthesized and their spectral properties investigated. acs.org The synthesis of such compounds often starts from fluorinated aniline precursors, for example, 2,6-difluoro-1,4-phenylenediamine for the aforementioned derivative. researchgate.net The presence of fluorine atoms can impact the molecule's photochromic properties. acs.org
The broader field of synthesizing fluorinated aromatic compounds has seen significant progress, with methods like nucleophilic fluorination using reagents such as DMPU/HF with gold catalysts, and the Shapiro fluorination reaction providing access to fluoroalkenes. organic-chemistry.org While not directly applied to this compound in the cited literature, these methods represent the expanding arsenal (B13267) for creating novel fluorinated organic molecules. The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols, for instance, showcases how the number and position of fluorine atoms can influence intermolecular interactions and crystal packing. mdpi.com This principle of "fluorine tuning" is directly applicable to the design of new this compound derivatives.
The photoisomerization of azobenzene and its derivatives between their trans and cis forms is a key property that enables their use as molecular switches. To better understand and control this process, researchers synthesize specifically substituted aminoazobenzene analogues.
For example, a thiol-reactive, conformationally-constrained aminoazobenzene-based photoswitch has been designed and synthesized. scholaris.ca The introduction of ortho substituents can selectively stabilize the cis isomer, potentially by forming a local hydrophobic cage around the azo group. scholaris.ca This has been explored with 2,2',6,6'-ortho-tetramethoxy-substitution, which unconventionally red-shifted the n-π* band of the trans isomer, allowing for photoisomerization with visible light (green and blue) and extending the half-life of the cis isomer. scholaris.ca
In another study, a series of azobenzene derivatives, including AzoAMP-1 (2,2′-bis[N-(2-pyridyl)methyl]diaminoazobenzene), were synthesized to probe the mechanism of isomerization. acs.org Strong intramolecular hydrogen bonds in AzoAMP-1 were found to prevent photoisomerization by inhibiting the concerted inversion pathway. acs.org The synthesis of a dimethylated analogue, AzoAMP-2 , where the hydrogen bonding was disrupted, restored the photoisomerization capability, providing strong evidence for the proposed mechanism. acs.org These examples demonstrate how tailored synthesis provides invaluable tools for fundamental mechanistic studies.
Reaction Pathways and Synthetic Yield Optimization in this compound Production
The classic synthesis involves diazotization followed by azo coupling. The yield of this process can be influenced by:
Reaction Conditions: Temperature, pH, and solvent play a crucial role. Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. The pH of the coupling reaction is also critical and needs to be optimized for the specific coupling partners.
Reagent Selection and Stoichiometry: The purity of the starting materials and the precise molar ratios of reactants are key to maximizing yield and minimizing side products.
Catalysts: While the standard azo coupling is not always catalytic, research into new catalysts for C-N bond formation could offer pathways to improved efficiency. numberanalytics.com
Below is a table summarizing key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Influence on Synthesis | Optimization Strategy |
| Temperature | Affects stability of diazonium salt and reaction rate. | Maintain low temperatures (0-5 °C) during diazotization; optimize temperature for the coupling step to balance rate and selectivity. |
| pH | Controls the reactive form of the coupling component and the stability of the diazonium salt. | Adjust pH to the optimal range for the specific amine and phenol/aniline coupling partner. |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction rates. | Select a solvent system that ensures all reactants are sufficiently soluble and that does not interfere with the reaction. |
| Purity of Reactants | Impurities can lead to side reactions and lower yields. | Use high-purity starting materials. |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can lead to product degradation or side reactions. | Monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
Advanced Spectroscopic Elucidation of Methylaminoazobenzene
Application of Electronic Absorption and Fluorescence Spectroscopies in Methylaminoazobenzene Analysis
Electronic absorption (UV-Visible) spectroscopy is a key technique for studying the electronic transitions within molecules like this compound. The color of azobenzene (B91143) compounds is due to the promotion of electrons in the azo group. bakhtiniada.ru The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For azobenzene derivatives, the characteristic absorption bands are the n→π* and π→π* transitions. The π→π* transition is typically strong and occurs at shorter wavelengths, while the n→π* transition is weaker and appears at longer wavelengths. msu.edu
In related aminoazobenzene compounds, the absorption maxima are influenced by the solvent and the specific substituents on the aromatic rings. researchgate.net For instance, 4-(Dimethylamino)azobenzene, a closely related compound, exhibits a maximum absorption (λmax) in alcohol at 410 nm. nih.gov The presence of the methylamino group in this compound influences the electronic distribution and thus the specific wavelength of maximum absorbance. Studies on similar dyes show that absorption maxima can range from 323 to 485 nm depending on the molecular structure and substitution. researchgate.net The environment, such as solvent polarity, can also cause shifts in the absorption peaks. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed photons, is another valuable tool. While many azobenzenes are not strongly fluorescent, certain derivatives, particularly those with rigid structures, can exhibit significant fluorescence. researchgate.net The fluorescence properties, including quantum yield and Stokes shift, are highly sensitive to the molecular environment, such as pH and solvent polarity. researchgate.netarxiv.org This sensitivity can be exploited for analytical purposes. For example, in some chromophores, protonation can lead to a significant red shift in the emission spectrum, indicating the presence of different species in equilibrium. researchgate.net Although specific fluorescence data for this compound is not extensively detailed in the provided context, the principles applied to similar fluorescent dyes would be applicable for its analysis. oup.com
Table 1: Representative UV-Vis Absorption Data for Related Azobenzene Compounds
| Compound | Solvent | Max Absorption (λmax) | Reference |
|---|---|---|---|
| 4-(Dimethylamino)azobenzene | Alcohol | 410 nm | nih.gov |
| Aminoazobenzene Dimers | Cellulose Triacetate Matrix | 400–417 nm | bakhtiniada.ru |
| Protonated Aminoazobenzene Dimers | Weakly Acidic Media | 500–520 nm | bakhtiniada.ru |
Vibrational Spectroscopy for Structural Conformation of this compound (e.g., FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of chemical bonds. nih.govstellarnet.us These two techniques are complementary; FT-IR is sensitive to vibrations that change the dipole moment (e.g., hetero-nuclear bonds like C-N, N-H), while Raman spectroscopy is sensitive to vibrations that change the polarizability (e.g., homo-nuclear bonds like C=C, N=N). nih.govgatewayanalytical.com
In the FT-IR spectrum of an aromatic amine like this compound, characteristic peaks would be expected. These include N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region, and C-H stretching from the aromatic rings around 3000-3100 cm⁻¹. umd.edupg.edu.pl Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ range. The crucial N=N azo stretch is often weak in the infrared spectrum but can sometimes be found between 1400 and 1450 cm⁻¹. C-N stretching vibrations for aromatic amines are typically observed in the 1250-1360 cm⁻¹ region. umd.edumhlw.go.jp
Raman spectroscopy is particularly effective for observing the symmetric vibrations of the azo group and the aromatic rings. gatewayanalytical.comspectroscopyonline.com The N=N stretching vibration, which may be weak or absent in the IR spectrum, often gives a strong signal in the Raman spectrum. This complementarity is essential for a complete structural assignment. nih.gov By analyzing the specific frequencies, intensities, and shapes of the vibrational bands, detailed information about the molecular structure and conformation of this compound can be obtained. esisresearch.org
Table 2: General FT-IR Absorption Ranges for Key Functional Groups in this compound
| Functional Group | Bond Type | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 | umd.edu |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | umd.edu |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | umd.edu |
| Azo Group | N=N Stretch | ~1400 - 1450 | General IR Knowledge |
| Aromatic Amine | C-N Stretch | 1250 - 1360 | General IR Knowledge |
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the precise structure of molecules. nih.gov It provides detailed information about the chemical environment of specific atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). unl.edu
For this compound, the ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. Key expected signals include:
A singlet or doublet for the N-H proton.
A singlet for the methyl (CH₃) group protons.
A series of doublets and triplets in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two different phenyl rings. youtube.com
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. bhu.ac.in Expected signals would include:
A signal for the methyl carbon.
Multiple signals in the aromatic region (typically 110-150 ppm) for the carbons of the phenyl rings. bhu.ac.in The carbons attached to the nitrogen atoms would have characteristic chemical shifts.
NMR is exceptionally valuable for identifying metabolites, as it can determine the exact site of a metabolic transformation (e.g., hydroxylation, demethylation) on the molecule. unl.eduwikimedia.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is vital for unambiguously identifying the structure of metabolites in complex biological mixtures. nih.govrsc.org The analysis of complex metabolite mixtures by NMR has become a cornerstone of metabolomics. nih.govnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 6.5 - 8.0 | youtube.com |
| ¹H | Methyl Protons (N-CH₃) | ~2.8 - 3.0 | carlroth.com |
| ¹H | Amine Proton (N-H) | Variable, depends on solvent | General NMR Knowledge |
| ¹³C | Aromatic Carbons | 110 - 150 | bhu.ac.in |
| ¹³C | Methyl Carbon (N-CH₃) | ~30 - 40 | bhu.ac.in |
Mass Spectrometric Approaches for Molecular Identification and Metabolite Profiling of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. khanacademy.org It is a highly sensitive method used for identifying unknown compounds and profiling metabolites in complex biological samples. nih.govresearchgate.net When a sample of this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern serves as a structural fingerprint that aids in identification. khanacademy.org
Metabolite profiling using MS, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a standard approach in metabolomics. researchgate.netmdpi.com This allows for the separation of the parent drug from its various metabolites before they enter the mass spectrometer. nih.gov By comparing the mass spectra of the parent compound with those of the components in a biological sample, metabolites can be identified based on characteristic mass shifts. For example, hydroxylation would result in a mass increase of 16 Da, while demethylation would cause a mass decrease of 14 Da. This approach is crucial for understanding the biotransformation pathways of compounds like this compound. nih.govpharmaron.com
High-Resolution Mass Spectrometry (HRMS) is a powerful advancement of conventional MS that measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). innovareacademics.inresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. measurlabs.combioanalysis-zone.com
In the study of this compound and its metabolites, HRMS is invaluable. umb.edu It enables the unambiguous confirmation of the elemental composition of the parent molecule and each of its metabolic products from a complex biological matrix. pharmaron.cominnovareacademics.in For instance, if a metabolite is detected, HRMS can provide an exact mass measurement that corresponds to a unique chemical formula, thereby confirming a specific metabolic reaction (e.g., C₁₃H₁₃N₃ vs. a hydroxylated metabolite C₁₃H₁₃N₃O). This capability significantly enhances the confidence in metabolite identification, which is a critical step in many chemical and biological studies. nih.gov
X-ray Diffraction (XRD) and Crystallographic Studies of this compound Structures
Computational and Theoretical Investigations of Methylaminoazobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Methylaminoazobenzene
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study the structural and spectroscopic properties of azobenzene (B91143) derivatives, providing valuable information on geometric parameters, electronic densities, and orbital energies. For instance, studies on p-(dimethylamino)azobenzene (DMAB), a compound structurally similar to this compound, have utilized the B3LYP functional with a 6-311G++ basis set to perform structural and spectroscopic analysis.
These calculations help in understanding the intramolecular and intermolecular bonding and the transfer of electron density within the molecule. The electronic absorption spectra of such compounds have been computed using DFT, showing good agreement with experimental data. This theoretical approach is crucial for predicting the reactivity and electronic properties of this compound.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's stability and reactivity. ossila.com
For azobenzene derivatives, FMO analysis helps in elucidating the intramolecular charge transfer mechanisms. researchgate.net Theoretical calculations on related aminoazobenzene compounds provide insights into their electronic transitions and reactivity. The HOMO-LUMO energy gap can be correlated with the chemical reactivity of the molecule; a smaller gap suggests higher reactivity.
Below is a table summarizing the calculated FMO energies and the HOMO-LUMO gap for a related compound, 4-aminoaniline, which provides an approximation for the electronic properties of this compound. thaiscience.info
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -4.9973 |
| ELUMO | -0.3954 |
| Energy Gap (ΔE) | 4.6019 |
Molecular Electrostatic Potential (MEP) Mapping of this compound
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is a 3D representation of the electrostatic potential, where different colors indicate varying potential values. Regions with negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas with positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net
In molecules similar to this compound, the MEP map would likely show negative potential regions around the nitrogen atoms of the azo group and the amino group, indicating these as probable sites for electrophilic interactions. The aromatic rings would exhibit regions of both positive and negative potential, influencing their interaction with other charged species. This analysis provides a visual understanding of the charge distribution and reactivity of the molecule. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and the different shapes it can adopt. nih.gov For a molecule like this compound, MD simulations can reveal the dynamics of the phenyl rings and the methylamino group, as well as the conformational changes associated with the azo bridge. researchgate.net
Quantum Chemical Parameters and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or theoretical descriptors of the molecules with their observed activity. Quantum chemical parameters derived from calculations, such as orbital energies, dipole moment, and charges, are often used as descriptors in QSAR studies. semanticscholar.org
For analogues of this compound, QSAR models can be developed to predict their potential biological activities, such as toxicity or carcinogenicity. nih.gov By identifying the key molecular features that contribute to a particular activity, QSAR can guide the design of new compounds with desired properties. For example, a QSAR study on pyrazine (B50134) derivatives used electronic properties calculated by DFT to build predictive models for their antiproliferative activity. nih.govsemanticscholar.org
The following table lists some common quantum chemical parameters used in QSAR modeling.
| Quantum Chemical Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule |
| Electron Affinity (A) | Energy released when an electron is added to a neutral atom or molecule |
| Ionization Potential (I) | Energy required to remove an electron from a neutral atom or molecule |
| Hardness (η) | Resistance to deformation or change in electronic configuration |
| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons |
Theoretical Studies of Isomerization Processes in this compound (e.g., trans-cis isomerization)
Azobenzene and its derivatives are well-known for their ability to undergo reversible isomerization between the more stable trans (E) and the less stable cis (Z) forms upon exposure to light or heat. nih.gov Theoretical studies have been instrumental in elucidating the mechanisms of this isomerization process. The two primary proposed mechanisms are rotation around the N=N double bond and inversion through a linear transition state at one of the nitrogen atoms. researchgate.net
For substituted azobenzenes like 4-aminoazobenzene (B166484), theoretical investigations have shown that the preferred isomerization pathway can be influenced by factors such as the nature of the substituent and the polarity of the solvent. researchgate.net For instance, in non-polar solvents, the inversion mechanism is often favored for the thermal cis-to-trans isomerization, while in polar solvents, a rotational pathway may become more significant. researchgate.net Computational studies on fluorine-substituted azobenzene derivatives have also highlighted how substituents can affect the molecular orbital distribution and, consequently, the isomerization mechanism. rsc.org These findings suggest that the methylamino group in this compound would also play a crucial role in defining its isomerization behavior. researchgate.netrsc.org
Mechanistic Biochemical and Molecular Studies of Methylaminoazobenzene
Enzymatic Biotransformation Pathways of Methylaminoazobenzene
The metabolism of MAB is complex, involving several enzyme systems that contribute to its activation and detoxification. Key enzymatic pathways include oxidation, N-demethylation, and conjugation reactions.
The cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the metabolism of a wide array of xenobiotics. researchgate.net In the context of MAB, evidence suggests the involvement of CYP-dependent enzymes in the oxidation of the N-methyl group. This process can lead to the formation of a reactive intermediate, which is thought to be either an N-methylol or a methimine derivative of 4-aminoazobenzene (B166484). This intermediate is capable of reacting with glutathione (B108866) (GSH), representing a detoxification pathway. wikipedia.org
However, there are conflicting reports regarding the direct role of cytochrome P-450 in the initial N-oxidation of MAB. Some studies suggest that the microsomal N-oxidation of MAB is independent of cytochrome P-450, as it is not sensitive to inhibitors of this enzyme system. nih.gov
Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of xenobiotics, particularly those containing nitrogen and sulfur atoms. kementec.comresearchgate.netnih.govfrontiersin.org Research has indicated that the N-oxidation of MAB is catalyzed by a purified microsomal flavoprotein mixed-function amine oxidase, which is a type of FMO. nih.gov This enzymatic reaction leads to the formation of N-hydroxy-N-methyl-4-aminoazobenzene (N-hydroxy-MAB), a proximate carcinogen. nih.govantibodiesinc.com Unlike primary arylamines, N-methylarylamines like MAB are readily N-oxygenated by the NADPH- and oxygen-dependent microsomal FMO. nih.gov
Peroxidases, such as horseradish peroxidase, are known to catalyze the hydroperoxide-dependent N-demethylation of N-methyl arylamines. nih.govresearchgate.net This process is relevant to the metabolism of MAB, as N-demethylation is a known metabolic pathway for this compound. The reaction mechanism involves the transfer of a hydrogen atom from the N-methyl group to the enzyme. nih.gov While direct evidence for the peroxidase-mediated oxidation of MAB is not extensively detailed in the available literature, the known activity of peroxidases on analogous N-methylated aromatic amines suggests a potential role in the biotransformation of MAB.
N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. wikipedia.org There are two primary human NAT isoenzymes, NAT1 and NAT2, which are involved in the biotransformation of various aromatic amine carcinogens. nih.govnih.gov N-acetylation is typically a detoxification step for aromatic amines, while O-acetylation of N-hydroxylated metabolites can be an activation step leading to the formation of reactive intermediates. nih.govnih.gov
While MAB is an aromatic amine, direct evidence of its metabolism through N-acetylation or N-deacetylation pathways is not well-established in the reviewed literature. However, given the structural similarities to other carcinogenic aromatic amines that are known substrates for NATs, it is plausible that these enzymes could play a role in the metabolic fate of MAB or its metabolites. nih.govnih.gov
Formation and Characterization of DNA Adducts from this compound Metabolites
The carcinogenicity of MAB is largely attributed to the formation of covalent adducts between its reactive metabolites and DNA. These adducts can lead to mutations and initiate the process of carcinogenesis.
Following the oral administration of MAB to rats, several DNA adducts have been identified in the liver. The major adducts formed are N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB) and 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB). nih.govresearchgate.net Another minor adduct, 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB), has also been detected. researchgate.net The persistence of these adducts in the tissue is believed to be a critical factor in tumor formation. nih.gov Studies have shown that while the C8-dG-MAB adduct is initially predominant, it is rapidly removed, whereas the N2-dG-MAB adduct appears to be a more persistent lesion. nih.govresearchgate.net
The table below summarizes the key DNA adducts formed from MAB.
| Adduct Name | Abbreviation | Persistence |
| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8-dG-MAB | Rapidly removed |
| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2-dG-MAB | Persistent |
| 3-(deoxyadenosin-N6-yl)-N-methyl-4-aminoazobenzene | N6-dA-MAB | Minor, rapidly removed |
The formation of DNA adducts is preceded by the metabolic activation of MAB to electrophilic intermediates. The initial step is the N-oxidation of MAB to N-hydroxy-MAB, a reaction catalyzed by FMOs. nih.gov N-hydroxy-MAB is considered a proximate carcinogen that can be further activated through esterification, such as O-sulfonation, by cytosolic sulfotransferases. researchgate.net This esterification results in the formation of an unstable N-sulfonyloxy derivative. researchgate.net
The heterolytic cleavage of the N-O bond of this ester generates a highly reactive electrophile, the nitrenium ion. researchgate.netsemanticscholar.org This nitrenium ion is believed to be the ultimate carcinogenic species that reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form the observed DNA adducts. researchgate.netmdpi.com The reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene, a synthetic ultimate carcinogen, with deoxyguanosine in vitro yields a major adduct, N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene. nih.gov
Interactions of this compound and its Derivatives with Cellular Macromolecules Beyond DNA
While the genotoxic effects of this compound and its derivatives are primarily associated with DNA adduct formation, these compounds and their metabolites also interact with other critical cellular macromolecules, namely proteins and RNA. Early studies on related azo dyes highlighted that their carcinogenic activity is not solely dependent on DNA binding but also involves significant interactions with cytoplasmic and nuclear proteins and various RNA species.
Research on 3'-methyl-4-dithis compound (B1195842), a potent hepatocarcinogen structurally related to this compound, has shown that it can impact protein synthesis and the activity of DNA-dependent RNA polymerase in rat liver nuclei. This suggests an interaction with the transcriptional machinery and protein synthesis apparatus. Furthermore, studies on the carcinogen 4-dimethylaminophenylazo-3H-benzene, also known as butter yellow, revealed that its metabolites can covalently bind to liver ribosomal RNA (rRNA). capes.gov.br This binding to rRNA, a key component of the ribosome responsible for protein synthesis, indicates a direct mechanism by which these compounds can disrupt cellular protein production. The formation of protein-bound azo dyes has also been observed in the serum of rats fed 3'-methyl-4-dithis compound, indicating systemic interactions with proteins.
These interactions with RNA and proteins are significant as they can lead to a range of cellular dysfunctions. The binding to rRNA and other components of the ribosome can impair translation, leading to altered protein expression profiles. Interactions with regulatory proteins, such as transcription factors and enzymes, can disrupt cellular signaling pathways and metabolic processes. Therefore, the engagement of this compound and its derivatives with cellular macromolecules beyond DNA represents a crucial aspect of their biochemical and molecular toxicology.
Molecular Mechanisms of Cellular Responses to this compound Exposure
DNA Repair Pathways Modulated by this compound Exposure
Exposure to this compound and its derivatives triggers a variety of cellular defense mechanisms, prominently featuring the activation of DNA repair pathways to counteract the induced genetic damage. The metabolic activation of these azo compounds can lead to the formation of reactive electrophiles that adduct DNA, but they can also induce oxidative stress, resulting in oxidative DNA damage.
Studies involving 3'-methyl-4-dithis compound (3'-MeDAB) have shown that this compound can increase the levels of 8-hydroxyguanine (B145757) (8-OH-Gua), a marker of oxidative DNA damage, in the liver DNA of rodents. nih.gov This type of lesion is primarily addressed by the Base Excision Repair (BER) pathway. In response to the increased levels of 8-OH-Gua, a significant increase in the corresponding repair activity was observed in the livers of susceptible rat strains. nih.gov The BER pathway is initiated by DNA glycosylases that recognize and excise the damaged base, followed by the action of other enzymes that restore the correct DNA sequence.
The types of DNA adducts formed by metabolites of this compound, such as N-alkylation adducts, are also substrates for the BER pathway. Furthermore, more complex adducts can be recognized by the Nucleotide Excision Repair (NER) pathway, which removes bulky, helix-distorting lesions. The interplay between different repair pathways, such as BER and Mismatch Repair (MMR), is also a critical factor in the cellular response to the DNA damage induced by such alkylating agents.
Chromosomal Aberrations Induced by this compound Derivatives
The genotoxic effects of this compound derivatives can manifest as larger-scale damage to the genetic material, leading to chromosomal aberrations. These structural changes in chromosomes, such as breaks, deletions, and translocations, are hallmarks of significant DNA damage and genomic instability, which are closely linked to carcinogenesis.
Research has demonstrated that while the parent compound 3'-methyl-4-dithis compound (3'-Me-DAB) itself shows little capacity to induce chromosomal aberrations in cultured diploid rat liver cells, its metabolically activated form is a potent inducer of such damage. capes.gov.br Specifically, N-acetoxy-4-methylaminoazobenzene, an active metabolite, was found to significantly increase the frequency of chromosomal aberrations. capes.gov.br This finding underscores the critical role of metabolic activation in converting the precarcinogen into its ultimate genotoxic form. The formation of DNA adducts by these reactive metabolites can lead to replication errors and DNA strand breaks, which, if not properly repaired, can result in stable chromosomal abnormalities.
Gene Expression and Proteomic Perturbations in Response to this compound
Exposure to this compound and its derivatives leads to profound alterations in gene expression and the proteomic landscape of affected cells, reflecting the cellular response to chemical stress and the progression towards malignant transformation. These changes are a direct consequence of the compound's interaction with cellular macromolecules and the subsequent disruption of normal cellular processes.
Studies on rats fed a diet containing 3'-methyl-4-dithis compound (3'-MDAB) have revealed early and significant modifications in the expression of several genes in the liver. A dramatic increase in the serum levels of alpha-fetoprotein (AFP) and a corresponding rise in AFP mRNA in liver polysomes are observed during hepatocarcinogenesis induced by 3'-MDAB. nih.gov This increase is attributed to an enhanced transcription of the AFP gene. nih.gov In contrast, the expression of other liver-specific genes, such as albumin, shows only slight changes. nih.gov
Further research has shown that 3'-MDAB can rapidly alter the expression of genes involved in carbohydrate metabolism. For instance, the expression of the L-type pyruvate (B1213749) kinase gene is dramatically reduced within 24 hours of exposure, while the inhibition of aldolase (B8822740) B mRNA synthesis occurs more slowly. nih.gov These rapid changes in gene expression occur before any histological modifications are apparent in the liver, suggesting they are early events in the carcinogenic process. nih.gov
While detailed proteomic studies specifically investigating the global changes in protein expression in response to this compound are not extensively available, the observed binding of azo dye metabolites to cellular proteins suggests that significant proteomic perturbations do occur. The formation of protein adducts can alter protein structure and function, leading to changes in enzyme activity, signaling cascades, and cellular architecture.
Structure-Activity Relationships in Biological Responses to this compound and its Analogues
The biological activity of this compound and its analogues, particularly their carcinogenicity and toxicity, is intricately linked to their chemical structure. Variations in the substitution patterns on the aromatic rings and the amino group can significantly influence their metabolic activation, detoxification, and interaction with cellular targets.
Studies on derivatives of N,N-dimethyl-4-aminoazobenzene have sought to establish a relationship between their chemical structure and acute toxicity. A correlation has been found between the lethal dose 50 (LD50) values of meta-substituted derivatives and the Hammett sigma constants, which are a measure of the electron-donating or electron-withdrawing properties of the substituents. nih.gov This indicates that the electronic properties of the molecule play a crucial role in its toxicity.
Photophysical and Photochemical Dynamics of Methylaminoazobenzene
Photoinduced Isomerization Mechanisms of Methylaminoazobenzene (trans ↔ cis)
The fundamental photochemical process governing the behavior of this compound is the reversible isomerization around the central nitrogen-nitrogen double bond (N=N). beilstein-journals.org The molecule can exist as a thermodynamically stable trans isomer or a metastable cis isomer. pku.edu.cn Irradiation with light of a specific wavelength can trigger the conversion between these two forms. Generally for azobenzenes, the trans-to-cis isomerization is induced by UV light (around 320–350 nm), while the reverse cis-to-trans conversion can be driven by visible light (400–450 nm) or occur thermally. beilstein-journals.orgresearchgate.net
In the specific case of 4-(methylamino)azobenzene (B181196) (4-MAAB), the presence of the electron-donating amino group at the para position significantly influences the isomerization dynamics. mdpi.com This substitution lowers the energy barrier for the thermal back isomerization from cis to trans. As a result, when the trans isomer is converted to the cis form by monochromatic visible light, the cis isomer rapidly reverts to the trans form thermally, with a lifetime of less than a second at room temperature. mdpi.comaist.go.jp This creates a continuous cycle of photoisomerization and thermal back-isomerization under constant visible light irradiation. mdpi.com This rapid cycle is a key factor in the unique photomechanical phenomena observed in its crystalline state.
The kinetics and thermodynamics of azobenzene (B91143) isomerization are typically investigated using spectroscopic techniques, primarily UV-Vis absorption spectroscopy. elsevierpure.comnih.gov The trans and cis isomers have distinct absorption spectra, allowing researchers to monitor the concentration of each state over time during photo-irradiation or thermal relaxation. researchgate.net
For azobenzene derivatives, temperature-dependent kinetic studies can be employed to determine thermodynamic parameters of the thermal isomerization process. By measuring the rate of cis-to-trans conversion at different temperatures, it is possible to calculate the activation energy for the reaction. For example, in a study on the related compound 4-dithis compound carboxylic acid, the activation energy for thermal isomerization in ethyl acetate (B1210297) was determined through kinetic absorption measurements. elsevierpure.com
| Compound | Solvent | Process | Activation Energy (Ea) |
|---|---|---|---|
| 4-dithis compound carboxylic acid | Ethyl acetate | Thermal cis-to-trans Isomerization | 49.2 kJ/mol. elsevierpure.com |
Computational chemistry provides powerful tools for elucidating the complex mechanisms of photoisomerization. nih.gov Theoretical models are used to map the potential energy surfaces of the molecule in both its ground and excited electronic states. The isomerization of azobenzene does not occur on a single energy surface but involves transitions between states, often through points known as conical intersections. researchgate.net
Two primary pathways have been proposed for the isomerization mechanism:
Rotation: This pathway involves a twisting motion around the N=N double bond in an excited state. wordpress.com
Inversion: This pathway involves a planar movement of one of the phenyl rings, similar to an umbrella-like inversion, through a linear transition state. nih.gov
The operative mechanism can be influenced by factors such as the substitution pattern on the azobenzene core and the polarity of the solvent. wordpress.com For donor-acceptor substituted azobenzenes, theoretical studies suggest that the isomerization is likely to proceed via rotation around the azo bond. wordpress.com The functionalization with an amino group, as in this compound, alters the energy levels of the S1 (nπ) and S2 (ππ) excited states, influencing the relaxation pathways and the efficiency of the isomerization process. nih.gov Theoretical calculations help to understand how these substitutions facilitate the rapid thermal back-isomerization observed experimentally. mdpi.com
Photoinduced Motion and Dynamic Phenomena in this compound Crystals
One of the most remarkable properties of 4-(methylamino)azobenzene (4-MAAB) is the ability of its micro-sized crystals to exhibit continuous crawling motion on a surface when exposed to light. mdpi.comaist.go.jp This conversion of light energy directly into mechanical work is a manifestation of the collective molecular changes within the crystal lattice. fudan.edu.cntuni.fi
The crawling motion of 4-MAAB crystals is a form of negative phototaxis, where the crystal moves away from the light source. mdpi.com Unlike other azobenzene systems that may require two different wavelengths of light (UV and visible) to induce motion, 4-MAAB crystals can crawl under irradiation from a single, constant source of monochromatic visible light. mdpi.comaist.go.jp
The driving force for this motion is not a simple, uniform shape change but rather a site-dependent heterogeneity of melting and recrystallization across the crystal. mdpi.com The continuous and rapid cycling between the trans and cis isomers under illumination creates localized and transient phase changes that generate the propulsive force for the movement. mdpi.com
The photomechanical motion of 4-MAAB crystals is intrinsically linked to a crystal-to-liquid phase transition. mdpi.commdpi.com The process can be described as follows:
Photoinduced Melting: The stable trans isomers, which form the solid crystal lattice, absorb visible light and convert to the cis form. mdpi.comresearchgate.net This change in molecular geometry disrupts the stable crystal packing, leading to a localized melting or phase transition to a liquid state. mdpi.com
Thermal Recrystallization: Due to the low energy barrier, the cis isomers in the liquid phase quickly relax back to the more stable trans form. mdpi.com
Continuous Flow: This rapid, light-driven melting followed by thermal recrystallization does not occur uniformly. The continuous cycle results in a flow of the liquid 4-MAAB within the crystal, which ultimately drives the macroscopic crawling motion. mdpi.comnih.gov
This repeated melting and solidification cycle is the fundamental mechanism that powers the crystal's movement across a surface. mdpi.com
While the macroscopic crawling motion is observable with an optical microscope, understanding the internal dynamics that drive it requires more advanced techniques. mdpi.com Diffracted X-ray Tracking (DXT) is a sophisticated method based on time-resolved X-ray diffraction used to probe the internal motion within the crystals. mdpi.comnih.gov
In these experiments, nano- or micro-sized particles of a different material, such as Zinc Oxide (ZnO), are introduced into the 4-MAAB crystals as probes. mdpi.comresearchgate.net By irradiating the crystal with white X-rays and tracking the movement of the resulting diffraction spots from the ZnO particles, researchers can visualize the rotational dynamics inside the 4-MAAB crystal during photomotion. mdpi.comnih.gov
The DXT studies on 4-MAAB crystals revealed several key findings:
The ZnO particles rotate in response to the flow of liquid 4-MAAB generated by the melting-recrystallization cycle. mdpi.comnih.gov
The speed of this internal rotational motion is dependent on the intensity of the incident light. mdpi.comresearchgate.net
Crucially, the rotation of the ZnO particles is anisotropic, meaning it has a preferred direction. This finding confirms that the internal flow is not random but is directed, providing the directional force for the observed crawling motion. mdpi.comnih.gov
| Irradiation Light Intensity | Observed Crystal Motion | Internal Particle Dynamics (from DXT) |
|---|---|---|
| 60 mW cm⁻². mdpi.com | Minimal to no movement. mdpi.com | Low rotational motion of ZnO particles. mdpi.com |
| 100 mW cm⁻². mdpi.com | Minimal to no movement. mdpi.com | Increased rotational motion of ZnO particles. mdpi.com |
| 200 mW cm⁻². mdpi.com | Clear crawling motion observed. mdpi.com | Significant and clear rotational motion. mdpi.com |
| 300 mW cm⁻². mdpi.com | Clear crawling motion observed. mdpi.com | Violent rotational motion of ZnO particles. mdpi.com |
DXT provides a unique window into the internal mechanics of the photo-crawling phenomenon, confirming that the macroscopic motion is a direct consequence of directed internal fluid flow driven by light-induced phase transitions. mdpi.com
Light-Controlled Molecular Switches and Actuators Based on this compound
The photochromic properties of this compound and its derivatives, centered around the reversible isomerization of the central azo (−N=N−) bond, make them exemplary candidates for the development of light-controlled molecular devices. This photoisomerization allows for the precise and remote control of molecular geometry, which can be harnessed to create molecular switches and actuators.
The fundamental principle behind these applications is the light-induced transformation between two distinct isomers: the thermodynamically stable trans (or E) form and the metastable cis (or Z) form. researchgate.net Upon irradiation with ultraviolet (UV) light, typically around 365 nm, the molecule undergoes a conformational change from the planar trans isomer to the non-planar cis isomer. researchgate.net This process can be reversed either by exposing the molecule to visible light of a suitable wavelength (e.g., ~450 nm) or through thermal relaxation. researchgate.net
This switching mechanism is accompanied by a significant change in the molecule's geometry. The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings decreases substantially, from approximately 9.0 Å in the trans state to 5.5 Å in the cis state. researchgate.net This molecular-level mechanical action forms the basis for its function in switches and actuators.
| Property | trans-Azobenzene | cis-Azobenzene |
| Thermodynamic Stability | More stable | Less stable (metastable) |
| Molecular Geometry | Planar | Non-planar, bent |
| End-to-End Distance | ~9.0 Å | ~5.5 Å |
| Isomerization Trigger (trans → cis) | UV Light (~365 nm) | N/A |
| Isomerization Trigger (cis → trans) | N/A | Visible Light (~450 nm) or Heat |
An intriguing application of these principles is demonstrated in the light-induced motion of 4-(methylamino)azobenzene (4-MAAB) crystals, which can function as light-driven actuators. mdpi.com Researchers have observed that macroscopic crystals of 4-MAAB exhibit a "crawling" motion when subjected to continuous light irradiation. mdpi.com This actuation is driven by the repeated cycles of trans-cis-trans isomerization on the crystal surface. The process involves a localized phase transition from a solid to a liquid state upon photoisomerization, followed by recrystallization. mdpi.com This continuous melting and resolidification at the crystal's edge generates the force required for movement. mdpi.com
The effectiveness of the actuation is dependent on the intensity of the light source. Below a certain threshold, significant movement is not observed. However, once the intensity is sufficient, a clear crawling motion is initiated, and its velocity can be modulated by the light intensity. mdpi.com
| Actuator System | Light Stimulus | Observed Effect | Mechanism |
| 4-(Methylamino)azobenzene (4-MAAB) Crystals | Blue LED Light (from a 60° incident angle) | No significant movement at 60-100 mW cm⁻² | Repeated trans-cis photoisomerization induces localized melting and recrystallization, generating propulsion. mdpi.com |
| Clear crawling motion observed at 200-300 mW cm⁻² mdpi.com |
Photodimerization and Other Light-Induced Reactions of this compound Derivatives
Beyond the primary photoisomerization event, which is reversible and non-destructive, derivatives of this compound can undergo other light-induced chemical reactions. These reactions often involve irreversible transformations and lead to the formation of new molecular structures.
One of the most notable light-induced reactions for methyl-substituted azobenzenes is photochemical cyclodehydrogenation. researchgate.net When irradiated in a strongly acidic medium, such as concentrated sulfuric acid, these compounds can cyclize to form benzo[c]cinnoline (B3424390) derivatives. researchgate.net This reaction proceeds through an intramolecular cyclization followed by an oxidative dehydrogenation, effectively fusing the two phenyl rings together.
The position of the methyl group on the azobenzene scaffold significantly influences the structure of the resulting product. Research has shown specific outcomes for different isomers of methylazobenzene:
4-Methylazobenzene yields 2-methylbenzo[c]cinnoline upon irradiation. researchgate.net
3-Methylazobenzene produces a mixture of 1-methylbenzo[c]cinnoline and 3-methylbenzo[c]cinnoline. researchgate.net
2-Methylazobenzene leads to the formation of 4-methylbenzo[c]cinnoline. Interestingly, in this case, a secondary product of benzo[c]cinnoline was also observed, indicating that the reaction can proceed with the elimination of the methyl substituent. researchgate.net
This cyclization reaction represents an important photochemical pathway for azobenzene derivatives, distinct from the reversible switching of isomerization. It highlights how light energy can be used not just to alter conformation but also to drive complex bond-forming reactions for the synthesis of polycyclic aromatic systems. While photodimerization is a known photochemical reaction for some classes of organic compounds, the predominant light-induced reactions for this compound derivatives reported in the scientific literature are photoisomerization and photocyclization. researchgate.netresearchgate.net
| Starting Compound | Reaction Conditions | Major Product(s) | Reaction Type |
| 4-Methylazobenzene | UV Irradiation in 22N H₂SO₄ | 2-Methylbenzo[c]cinnoline | Photochemical Cyclodehydrogenation researchgate.net |
| 3-Methylazobenzene | UV Irradiation in 22N H₂SO₄ | Mixture of 1- and 3-Methylbenzo[c]cinnoline | Photochemical Cyclodehydrogenation researchgate.net |
| 2-Methylazobenzene | UV Irradiation in 22N H₂SO₄ | 4-Methylbenzo[c]cinnoline (and Benzo[c]cinnoline) | Photochemical Cyclodehydrogenation researchgate.net |
Environmental Disposition and Biotransformation Pathways of Methylaminoazobenzene
Environmental Persistence and Degradation Pathways of Azobenzene (B91143) Compounds
The environmental persistence of azobenzene compounds, including Methylaminoazobenzene, is a significant concern due to their widespread use and potential for environmental contamination. The stability of the azo bond (–N=N–) contributes to their persistence in various environmental compartments. The degradation of these compounds can occur through both abiotic and biotic pathways.
Abiotic degradation processes for azobenzene compounds primarily involve photolysis and hydrolysis. Photolysis, or the breakdown of compounds by light, can be a significant degradation pathway for azobenzene compounds that absorb light in the UV range. Hydrolysis, the reaction with water, is generally not considered a primary degradation pathway for azobenzene compounds due to the stability of the aromatic amine and azobenzene structures.
Biotic degradation involves the breakdown of these compounds by microorganisms and is a crucial process in their environmental fate. The rate and extent of biodegradation are influenced by environmental conditions such as pH, temperature, and the presence of other organic matter. Some azobenzene compounds have been shown to persist in the soil for extended periods, potentially leading to long-term environmental exposure.
Table 1: General Environmental Fate of Select Azobenzene Compounds
| Compound | Persistence | Primary Degradation Pathway | Key Factors Influencing Degradation |
| Azobenzene | Moderate | Microbial degradation, Photolysis | Oxygen availability, microbial populations, light intensity |
| Methyl Red | Low to Moderate | Microbial degradation | pH, co-substrates for microbial activity |
| Solvent Yellow 2 | Moderate to High | Microbial metabolism | Presence of specific enzymes (azoreductases) |
Biodegradation Mechanisms of this compound in Environmental Compartments (e.g., soil, water)
While specific data on the biodegradation of this compound is limited, the mechanisms can be inferred from the behavior of other azobenzene dyes. The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond.
Microbial degradation of azo dyes like this compound is often a two-step process. The initial step is the anaerobic reduction of the azo bond, which leads to the formation of aromatic amines. This process is catalyzed by enzymes called azoreductases. The resulting aromatic amines are often more mobile and can be further degraded under aerobic conditions.
Several bacterial strains have been identified that can decolorize and degrade azo dyes. These microorganisms can utilize the dyes as a source of carbon and nitrogen. The efficiency of microbial degradation is dependent on factors such as the microbial species present, pH, temperature, and the presence of co-substrates that can enhance microbial activity.
Table 2: Microorganisms Involved in the Degradation of Azobenzene Dyes
| Microorganism | Type | Degradation Capability |
| Bacillus subtilis | Bacterium | Reductive degradation of azo dyes |
| Pseudomonas aeruginosa | Bacterium | Decolorization and degradation of various azo dyes |
| Phanerochaete chrysosporium | Fungus | Ligninolytic enzymes capable of degrading azo dyes |
In aquatic environments, phototransformation can be a significant degradation pathway for azobenzene compounds. The absorption of UV or visible light can lead to the excitation of the molecule and subsequent chemical reactions, including the cleavage of the azo bond. The rate of phototransformation is influenced by factors such as water depth, turbidity, and the presence of other dissolved substances that can act as photosensitizers or quenchers. For instance, studies on the related compound N,N-dimethyl-p-(phenylazo)aniline indicate that it strongly absorbs light at wavelengths greater than 290 nm, suggesting a susceptibility to direct photolysis.
Mobility and Transport Phenomena of this compound in Environmental Systems
The mobility and transport of this compound in the environment are governed by its physicochemical properties, such as water solubility and its tendency to sorb to soil and sediment particles. The transport of contaminants in soil and groundwater can occur through processes like diffusion, advection, and dispersion.
Compounds with low water solubility and high affinity for organic matter in soil tend to be less mobile and are more likely to be retained in the upper soil layers. Conversely, more water-soluble compounds can leach into groundwater and be transported over larger distances. The sorption of organic pollutants to soil is a key factor controlling their bioavailability and mobility. For a related compound, N,N-dimethyl-p-(phenylazo)aniline, an estimated Koc value of 7390 suggests that it would be expected to bind to soil and not leach significantly into groundwater. However, its pKa of 3.226 indicates it can exist as a cation, which could influence its adsorption to soil particles.
Bioaccumulation and Biomagnification Potential of Azobenzene Derivatives in Ecological Food Chains
Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. The potential for bioaccumulation and biomagnification of azobenzene derivatives is a concern due to their persistence and potential toxicity.
Substances that are persistent, fat-soluble, and not easily metabolized have a higher potential to bioaccumulate in the fatty tissues of organisms. If these organisms are then consumed by others, the substance can be transferred up the food chain, leading to biomagnification. This can result in high concentrations of the substance in top predators, even if the concentrations in the environment are low. The bioaccumulation potential of organic chemicals is often related to their octanol-water partition coefficient (Kow).
Advanced Analytical Methodologies for Environmental Monitoring of this compound
The detection and quantification of this compound and its degradation products in environmental samples require sensitive and selective analytical methods. Various chromatographic and spectroscopic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors is a common method for the analysis of azo dyes and their metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the analysis of the more volatile aromatic amines that are formed during the degradation of azo dyes.
Sample preparation is a critical step in the analysis of environmental samples and often involves extraction and concentration of the target analytes. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration of organic pollutants from water samples.
Table 3: Analytical Techniques for the Detection of Azo Dyes and Their Metabolites
| Technique | Detector | Application | Advantages |
| HPLC | UV-Vis, Diode Array (DAD) | Quantification of parent azo dyes | Robust, widely available |
| LC-MS/MS | Mass Spectrometer | Identification and quantification of parent dyes and metabolites | High sensitivity and selectivity |
| GC-MS | Mass Spectrometer | Analysis of volatile degradation products (aromatic amines) | Excellent for identification of unknown compounds |
Emerging Research Directions and Methodological Advancements in Methylaminoazobenzene Studies
Integration of Multi-Omics Approaches in Methylaminoazobenzene Research
The study of this compound and related azo compounds is increasingly benefiting from the integration of multi-omics technologies, which allow for a holistic view of biological responses. nih.govbirmingham.ac.uk By combining datasets from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive bioactivity profiles and gain deeper insights into the mechanisms of action and potential toxicity of these compounds. youtube.commdpi.com
A key application of this approach is in chemical grouping and read-across for toxicological assessment. nih.gov For instance, studies on various azo dyes have successfully used transcriptomics and metabolomics to generate bioactivity profiles in organisms like Daphnia magna. nih.gov This allows for a statistical assessment of the similarity of molecular effects between different azo dyes, improving confidence in predicting the toxicity of data-poor compounds based on data from structurally similar ones. nih.gov This methodology helps to form chemical categories based not just on structural similarity but on shared biological activity, representing a more mechanistically informed approach to risk assessment. nih.govbirmingham.ac.uk The integration of these different "omic" datasets provides a powerful tool for understanding the complex biological impact of compounds like this compound. nih.govbirmingham.ac.uk
Table 1: Multi-Omics in Azo Dye Research
| Omics Type | Application in Azo Dye Studies | Key Findings/Goals |
|---|---|---|
| Transcriptomics | Measures changes in gene expression (mRNA levels) upon exposure to azo dyes. nih.gov | Identifies specific cellular pathways and biological processes affected by the compound. youtube.com |
| Metabolomics | Analyzes the global profile of small-molecule metabolites in a biological system. nih.gov | Provides evidence of internal exposure and reveals metabolic disruptions caused by the azo dye. nih.gov |
| Proteomics | Studies the complete set of proteins expressed by an organism or cell. mdpi.com | Complements genomic and transcriptomic data to understand functional changes at the protein level. mdpi.com |
| Multi-Omics Integration | Combines data from two or more omics platforms for a systems-level understanding. nih.gov | Creates comprehensive "bioactivity profiles" to improve chemical grouping and predict toxicity. birmingham.ac.uknih.gov |
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of this compound Reactions
The in situ analysis of this compound reactions is being revolutionized by advanced spectroscopic and imaging techniques. These methods allow for the real-time observation and characterization of molecular structures and interactions without disrupting the system under study.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in providing detailed structural analyses of azo dyes. digitellinc.com One- and two-dimensional NMR spectra can offer evidence for specific tautomeric forms and intramolecular hydrogen bonds, while X-ray crystallography confirms the precise spatial arrangement of atoms within the molecule. digitellinc.com Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also widely used. scienceworldjournal.org For example, FT-IR and UV-Vis spectral data have been used to reveal how the nitrogen and oxygen atoms of the azo and hydroxyl groups participate in bonding with metal ions. nanobioletters.com These techniques are crucial for studying the synthesis, degradation, and interaction of this compound with other chemical species. mdpi.com
Table 2: Spectroscopic Techniques for Azo Dye Analysis
| Technique | Information Obtained | Application Example |
|---|---|---|
| NMR Spectroscopy (1D & 2D) | Provides detailed information on molecular structure, connectivity, and tautomeric forms. digitellinc.com | Identifying intramolecular hydrogen bonds in azo dye structures. digitellinc.com |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. digitellinc.com | Confirming the association of hydrogen with the diazo nitrogen over the phenolic oxygen. digitellinc.com |
| UV-Visible Spectroscopy | Analyzes electronic transitions, providing information on conjugation and color. scienceworldjournal.org | Monitoring colorimetric changes upon binding to metal ions. nanobioletters.com |
| Infrared (IR) Spectroscopy | Identifies functional groups within a molecule based on vibrational frequencies. scienceworldjournal.org | Confirming the involvement of -N=N-, C=O, and -OH groups in coordination with metals. nanobioletters.com |
Development of Novel Biosensors and Probes Utilizing this compound-based Scaffolds
The unique chemical properties of the azobenzene (B91143) core, including its ability to act as a fluorescence quencher, make it an excellent scaffold for the development of novel biosensors and probes. researchgate.netnih.gov A significant area of development is in creating "profluorescent" probes, where an azobenzene moiety cages a fluorophore, rendering it non-fluorescent. nih.gov These probes are designed to become fluorescent only upon a specific chemical reaction, offering a clear "ON-OFF" signal. nih.gov
A prominent application is the design of probes for detecting hypoxia (low oxygen levels) in biological systems. researchgate.netnih.gov In these probes, the azobenzene group quenches the fluorescence of a linked dye, such as rhodamine. nih.gov Under hypoxic conditions, cellular enzymes reduce the azo bond (-N=N-), which cleaves the quencher from the fluorophore, leading to a strong fluorescent signal. researchgate.netnih.gov This mechanism allows for the sensitive and selective imaging of hypoxic tissues, which is highly relevant in cancer research. researchgate.net The versatility of the azobenzene scaffold allows for its incorporation into various molecular designs to target a wide range of biological analytes and processes. nih.gov These developments highlight the potential of this compound derivatives in creating sophisticated tools for bioimaging and diagnostics. mdpi.com
Table 3: this compound-based Biosensors and Probes
| Probe Type | Sensing Mechanism | Target Analyte/Condition | Signal Output |
|---|---|---|---|
| "Profluorescent" Hypoxia Probe | Reductive cleavage of the azo bond by cellular reductases under hypoxic conditions. researchgate.netnih.gov | Cellular Hypoxia | Fluorescence activation ("turn-on"). researchgate.net |
| FRET-based Enzyme Probe | Azobenzene acts as a dark quencher in a Förster Resonance Energy Transfer (FRET) pair. nih.gov | Specific enzyme activity | Fluorescence signal upon enzymatic cleavage of the probe. nih.gov |
Machine Learning and Artificial Intelligence Applications in Predicting this compound Behavior
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting the properties and behavior of chemical compounds, including this compound and other azo dyes. researchgate.netnyu.edu These data-driven approaches can build models that learn from existing data to predict various chemical and physical characteristics, accelerating research and development. nih.gov
One key application is the prediction of spectroscopic properties. For example, the machine learning algorithm "XGBoost" has been used to create a model that predicts the maximum absorption wavelength (λmax) of azo dyes with a high degree of accuracy. researchgate.net By analyzing the chemical structures, such models can identify which molecular fragments have the greatest influence on a particular property. researchgate.net Another study employed artificial neural networks to successfully predict the efficiency of photochemical decolorization of an azo dye solution based on input parameters like pH and initial dye concentration. researchgate.net These predictive models can significantly reduce the need for laborious and expensive experimental work, enabling the rapid screening of new molecules and the optimization of reaction conditions. nih.gov
Table 4: AI/ML in Azo Dye Property Prediction
| AI/ML Model | Predicted Property | Input Features | Significance |
|---|---|---|---|
| XGBoost | Maximum absorption wavelength (λmax). researchgate.net | Molecular structural features. researchgate.net | Enables rapid prediction of color properties for new dye design. researchgate.net |
| Artificial Neural Network | Photochemical decolorization efficiency. researchgate.net | Initial dye/H2O2 concentration, pH, irradiation time. researchgate.net | Optimizes conditions for the environmental remediation of dye effluents. researchgate.net |
| Random Forest, SVM, etc. | Toxicity, carcinogenicity, biological activity. nih.govtandfonline.com | Molecular descriptors, structural fingerprints. nih.gov | Aids in early-stage safety assessment and drug discovery. tandfonline.com |
Design of Photoswitchable Biomolecules Incorporating this compound Moieties
The azobenzene unit, a classic molecular photoswitch, can be reversibly isomerized between its stable trans and metastable cis forms using light of specific wavelengths. nih.gov This property is being harnessed to design photoswitchable biomolecules, where the incorporation of a this compound-like moiety allows for precise spatiotemporal control over biological function. nih.govresearchgate.net
This approach has been successfully applied to proteins and nucleic acids. nih.govresearchgate.net For instance, photoswitchable amino acids based on azobenzene have been genetically incorporated into proteins. nih.gov By shining light, the isomerization of the azobenzene unit can induce a conformational change in the protein, thereby reversibly modulating its function, such as its binding affinity. nih.gov Similarly, researchers have designed and synthesized azobenzene-modified nucleosides, like cytidine, and incorporated them into DNA strands. researchgate.net The photoisomerization of the azobenzene group within the DNA can control processes like hairpin formation or hybridization with a complementary strand. researchgate.net These "photopharmacological" or "optogenetic" tools are enabling researchers to control cellular processes with unprecedented precision, opening new avenues for therapy and fundamental biological research. researchgate.neteurekaselect.com
Table 5: Photoswitchable Biomolecules with Azobenzene Moieties
| Biomolecule | Incorporated Azobenzene Moiety | Light-Controlled Function | Reference Application |
|---|---|---|---|
| Protein (e.g., Calmodulin) | Genetically encoded photoswitchable click amino acid (PSCaa). nih.gov | Protein conformation and binding function. nih.gov | Optical control of protein-protein interactions. nih.gov |
| DNA/RNA | Azobenzene-modified nucleoside (e.g., cytidine). researchgate.net | Nucleic acid hybridization and structure formation. researchgate.net | Photoregulation of DNA hairpin formation. researchgate.net |
| Polymer Scaffolds | Bridged azobenzene as a cross-linking unit. chemrxiv.org | Macroscopic motion and shape change. chemrxiv.org | Development of photomechanical cell scaffolds. chemrxiv.org |
Future Prospects in this compound Academic Research
The academic research landscape for this compound and related azo compounds is poised for significant expansion, driven by the innovative methodologies outlined above. A major trend is the continued shift from traditional industrial applications towards advanced biomedical sciences. eurekaselect.comresearcher.life Future work will likely focus on designing "smart" azobenzene-based systems for theranostics, which combine therapeutic action with diagnostic imaging. nih.gov The development of sophisticated molecular sensors for diagnosing diseases and monitoring biological analytes represents another key frontier. manchester.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for methylaminoazobenzene derivatives, and how can purity be validated experimentally?
- This compound derivatives are typically synthesized via diazo coupling reactions between aromatic amines and nitroso compounds. Key parameters include pH control (acidic conditions for diazotization) and temperature (0–5°C to stabilize reactive intermediates). Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection at 360–425 nm (matching the compound’s absorbance maxima) . Thin-layer chromatography (TLC) with silica gel plates and a solvent system of ethyl acetate/hexane (1:3) is also effective for preliminary purity checks.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Due to its acute oral toxicity (OSHA Category 4) and potential carcinogenicity, strict engineering controls are required:
- Use fume hoods or closed systems to prevent aerosol dispersion .
- Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as absorption can occur .
- Store in tightly sealed containers away from oxidizing agents and light, at temperatures below 25°C .
Q. How can researchers mitigate data variability in spectrophotometric quantification of this compound?
- Standardize calibration curves using freshly prepared solutions to avoid photodegradation. Control pH during analysis, as azo compounds exhibit pH-dependent absorbance shifts. Triplicate measurements and inclusion of internal standards (e.g., 2-aminobenzoic acid) improve reproducibility .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for identifying this compound metabolites in biological systems?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for detecting metabolites. Derivatization with 2-aminobenzamide (2-AB) enhances sensitivity for low-concentration metabolites . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can elucidate structural changes in metabolites, though it requires high-purity isolates .
Q. How should researchers design chronic toxicity studies for this compound, given limited long-term hazard data?
- Follow OECD Guideline 453 for combined chronic toxicity/carcinogenicity studies:
- Use rodent models (e.g., Sprague-Dawley rats) with exposure durations ≥12 months.
- Monitor hepatic and renal biomarkers (ALT, AST, creatinine) biweekly. Histopathological analysis of liver tissue is critical due to the compound’s hepatotoxic potential .
- Include dose-response groups (low, medium, high) and a control cohort. Statistical power analysis should determine sample sizes to ensure reliability .
Q. How can contradictions in mutagenicity data for this compound derivatives be resolved?
- Discrepancies often arise from variations in Ames test protocols (e.g., S9 metabolic activation ratios). Perform meta-analyses using PRISMA guidelines to aggregate existing data . Stratify results by derivative type (e.g., 4-dimethylamino vs. 3'-methyl variants) and test conditions. In vitro comet assays or micronucleus tests can supplement bacterial reverse mutation assays to resolve ambiguities .
Q. What computational methods predict this compound’s environmental persistence and bioaccumulation potential?
- Quantitative Structure-Activity Relationship (QSAR) models like EPI Suite estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations can assess interactions with aquatic organic matter (e.g., humic acids) to predict soil/water partitioning . Validate predictions with experimental OECD 307 soil degradation studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
